molecular formula C21H20ClN3O3 B252001 N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide

Cat. No. B252001
M. Wt: 397.9 g/mol
InChI Key: CKAKIBIFBCDBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, commonly known as PBF-509, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBF-509 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Mechanism of Action

PBF-509 is a selective inhibitor of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which is a cytoplasmic protein tyrosine phosphatase that dephosphorylates insulin receptor and insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling (5). By inhibiting N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, PBF-509 can enhance insulin signaling and improve glucose metabolism.
Biochemical and Physiological Effects:
In animal models, PBF-509 has been shown to improve insulin sensitivity, glucose tolerance, and lipid metabolism (2, 3). PBF-509 has also been reported to reduce body weight and adiposity in obese mice (3). In addition, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

Advantages and Limitations for Lab Experiments

One advantage of PBF-509 is its selectivity for N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, which reduces the potential for off-target effects. However, one limitation is that PBF-509 has a relatively low potency, with an IC50 value of 1.8 μM (2). This may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on PBF-509. One direction is to investigate its potential therapeutic applications in the treatment of type 2 diabetes and obesity in human clinical trials. Another direction is to explore its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival. In addition, further studies are needed to optimize the potency and selectivity of PBF-509, and to explore its potential use in combination with other drugs for the treatment of various diseases.
In conclusion, PBF-509 is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its selective inhibition of N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide can improve insulin sensitivity and glucose metabolism, and it has also been investigated for its potential role in the treatment of cancer. Further studies are needed to optimize its potency and selectivity, and to explore its potential use in human clinical trials.
References:
1. Zhang, J., et al. (2009). Bioorg Med Chem Lett, 19(4), 1189-1192.
2. Li, X., et al. (2012). Biochem Pharmacol, 83(9), 1224-1234.
3. Li, X., et al. (2014). Biochem Pharmacol, 90(4), 415-424.
4. Julien, S.G., et al. (2011). Cancer Res, 71(4), 1255-1265.
5. Goldstein, B.J., et al. (2000). Endocr Rev, 21(3), 264-288.

Synthesis Methods

The synthesis of PBF-509 involves several steps, including the preparation of the starting materials, the reaction of the starting materials to form the intermediate product, and the final purification of the product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).

Scientific Research Applications

PBF-509 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a negative regulator of insulin signaling, and its inhibition by PBF-509 can improve insulin sensitivity and glucose tolerance in animal models (2). PBF-509 has also been shown to reduce body weight and adiposity in obese mice (3). Furthermore, PBF-509 has been investigated for its potential role in the treatment of cancer, as N-[3-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is involved in the regulation of cell proliferation and survival (4).

properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

N-[3-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C21H20ClN3O3/c1-14-6-7-16(13-25-14)20(26)23-10-3-11-24-21(27)19-9-8-18(28-19)15-4-2-5-17(22)12-15/h2,4-9,12-13H,3,10-11H2,1H3,(H,23,26)(H,24,27)

InChI Key

CKAKIBIFBCDBEO-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.